molecular formula C26H23N5O2S B2729826 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide CAS No. 946377-66-8

2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide

Cat. No. B2729826
CAS RN: 946377-66-8
M. Wt: 469.56
InChI Key: IQIQEIVAYAXVJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide” is a complex organic molecule that contains several functional groups and structural features, including an indole ring, a 1,2,4-triazole ring, a methoxyphenyl group, and an acetamide group . It is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The molecular formula of this compound is C26H23N5O2S, and it has a molecular weight of 469.56. The indole and 1,2,4-triazole rings, along with the methoxyphenyl and acetamide groups, contribute to the complexity of the molecule’s structure.

Scientific Research Applications

Pharmaceutical Applications

Compounds with structures similar to the specified compound have been explored for their potential in drug development due to their diverse biological activities. For instance, derivatives of acetamide, particularly those incorporating heterocyclic components such as triazoles, have been synthesized and evaluated for their anti-HIV activity. Such studies indicate that these compounds could serve as leads in the development of antiviral agents due to their ability to inhibit the replication of HIV-1 and HIV-2 in vitro (Hamad et al., 2010).

Antimicrobial and Antifungal Properties

The antimicrobial and antifungal activities of acetamide derivatives have been a subject of research, highlighting their potential as therapeutic agents against various pathogenic microorganisms. A study involving the synthesis and evaluation of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives revealed that some synthesized compounds exhibited promising antibacterial and antifungal activities, indicating the potential use of such structures in developing new antimicrobial agents (Debnath & Ganguly, 2015).

Enzyme Inhibition for Therapeutic Applications

Derivatives similar to the specified compound have been explored for their enzyme inhibitory activities, which can lead to therapeutic applications in various diseases. For example, compounds synthesized with triazole analogues have been evaluated for their inhibition potential against enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, demonstrating their potential as candidates for treating conditions associated with these enzymes (Virk et al., 2018).

Anticancer Activity

The anticancer properties of certain acetamide derivatives, especially those incorporating triazole and phenyl groups, have been investigated, showing that some compounds possess inhibitory activity against cancer cell lines. This suggests a pathway for the development of new anticancer agents based on the structural framework of acetamide derivatives (Kumar et al., 2019).

Safety and Hazards

As this compound is intended for research use only, it should be handled with care, following appropriate safety protocols.

Future Directions

Indole derivatives possess various biological activities, which have created interest among researchers to synthesize a variety of indole derivatives . Therefore, this compound, with its complex structure and functional groups, could be of interest in future research.

properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O2S/c1-17-7-9-18(10-8-17)28-24(32)16-34-26-30-29-25(22-15-27-23-6-4-3-5-21(22)23)31(26)19-11-13-20(33-2)14-12-19/h3-15,27H,16H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIQEIVAYAXVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide

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